S1p 受体激动剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

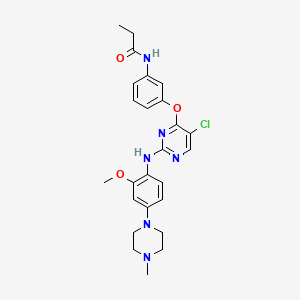

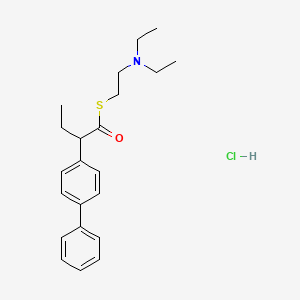

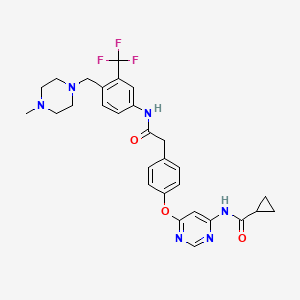

伊坎贝莫德,也称为其化学名称1-(2-氟-4-(5-(4-异丁基苯基)-1,2,4-恶二唑-3-基)苄基)氮杂环丁烷-3-羧酸半水合物,是一种新一代、高效的鞘氨醇-1-磷酸受体1(S1PR1)调节剂。该化合物主要因其免疫调节特性而被开发,特别是在炎症性肠病和多发性硬化症等自身免疫性疾病的治疗中 .

科学研究应用

伊坎贝莫德具有广泛的科学研究应用:

化学: 用作研究受体-配体相互作用和受体调节的模型化合物。

生物学: 研究其对免疫细胞迁移和淋巴细胞调节的影响。

医学: 探索其作为炎症性肠病和多发性硬化症等自身免疫性疾病的潜在治疗剂。

作用机制

伊坎贝莫德通过调节鞘氨醇-1-磷酸受体1(S1PR1)发挥作用。该受体在调节T细胞从淋巴结进入循环中起着至关重要的作用。通过与S1PR1结合,伊坎贝莫德导致受体内化,将T细胞困在淋巴结内,阻止其迁移到炎症部位。这种机制有助于减少自身免疫性疾病中的炎症和免疫反应 .

生化分析

Biochemical Properties

Icanbelimod plays a significant role in biochemical reactions. It targets the S1P1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in regulating T cell movement . By modulating this receptor, Icanbelimod can influence the interactions between enzymes, proteins, and other biomolecules .

Cellular Effects

Icanbelimod has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Icanbelimod causes T cells to internalize S1P1, trapping T cells inside the lymph nodes and preventing them from migrating to sites of inflammation .

Molecular Mechanism

The mechanism of action of Icanbelimod involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Icanbelimod induces the internalization of the S1P1 receptor, which is a critical step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Icanbelimod change over time. It has been observed that Icanbelimod exposure increases rapidly and dose-dependently with single and multiple dosing . Lymphocyte counts decrease rapidly after single and multiple doses and recover quickly, 7 days after dosing .

Dosage Effects in Animal Models

The effects of Icanbelimod vary with different dosages in animal models . For instance, a decrease in the number of peripheral blood lymphocytes was observed at all doses, and only a dose of 0.01 mg/kg was required to observe a decrease in the number of peripheral blood lymphocytes by more than 50% .

Metabolic Pathways

Icanbelimod is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with the S1P1 receptor, which plays a central role in this pathway .

准备方法

合成路线和反应条件

伊坎贝莫德的合成涉及多个步骤,从市售的前体开始特定的反应条件,如温度、溶剂和催化剂,被优化以实现高产率和纯度 .

工业生产方法

伊坎贝莫德的工业生产遵循类似的合成路线,但规模更大。该工艺针对可扩展性、成本效益和环境可持续性进行了优化。先进技术,如连续流化学和自动化合成,可用于提高效率和减少浪费 .

化学反应分析

反应类型

伊坎贝莫德经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的氧化物。

还原: 还原反应可以用来修饰分子中存在的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成氧化物,而取代反应可以生成各种取代的衍生物 .

相似化合物的比较

类似化合物

波尼莫德: 另一种具有类似免疫调节特性的S1PR1调节剂。

西庞莫德: 一种用于治疗多发性硬化的选择性S1PR1调节剂。

奥扎尼莫德: 一种S1PR1和S1PR5调节剂,在自身免疫性疾病中具有应用.

伊坎贝莫德的独特性

伊坎贝莫德的独特之处在于其对S1PR1的高效力和选择性,对其他受体亚型(如S1PR3)没有明显活性。这种选择性降低了与非特异性受体调节相关的副作用的风险。此外,伊坎贝莫德在临床试验中显示出令人鼓舞的结果,证明其作为高效免疫调节剂的潜力 .

属性

IUPAC Name |

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIFMTGYWXNIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514888-56-2 |

Source

|

| Record name | Icanbelimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icanbelimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Icanbelimod in treating ulcerative colitis?

A1: While the provided abstract [] does not delve into the specific mechanism of action of Icanbelimod, it does state that it is an S1P receptor agonist. Generally, S1P receptor agonists like Icanbelimod function by binding to and activating Sphingosine-1-phosphate (S1P) receptors. These receptors are found on lymphocytes (a type of white blood cell) and play a role in lymphocyte trafficking. By activating S1P receptors, Icanbelimod is thought to sequester lymphocytes in lymphoid tissues, preventing them from reaching the gut and thereby reducing inflammation associated with ulcerative colitis.

Q2: What were the key findings of the Phase 2 clinical trial on Icanbelimod for ulcerative colitis?

A2: The provided abstract [] only mentions that the research paper discusses the efficacy and safety of Icanbelimod in adults with moderate to severe ulcerative colitis in the context of a Phase 2, randomized, double-blind, placebo-controlled trial. The specific findings like efficacy results, safety data, and statistical significance are not detailed in the abstract. To gain a comprehensive understanding of the trial results, it would be necessary to review the full publication.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

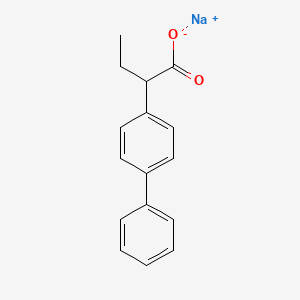

![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B611834.png)